molecular formula C16H16O2 B8690672 2-Allyl-4-benzyloxyphenol

2-Allyl-4-benzyloxyphenol

Cat. No.: B8690672
M. Wt: 240.30 g/mol
InChI Key: OTDIEZPDMZBEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-4-benzyloxyphenol is an organic compound belonging to the phenol family. It is characterized by the presence of an allyl group at the second position and a benzyloxy group at the fourth position of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-4-benzyloxyphenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative. One common method is the reaction of 2-allylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-4-benzyloxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Allyl-4-benzyloxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Allyl-4-benzyloxyphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyl-4-benzyloxyphenol is unique due to the presence of both allyl and benzyloxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-phenylmethoxy-2-prop-2-enylphenol

InChI

InChI=1S/C16H16O2/c1-2-6-14-11-15(9-10-16(14)17)18-12-13-7-4-3-5-8-13/h2-5,7-11,17H,1,6,12H2

InChI Key

OTDIEZPDMZBEEF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyloxy-4-allyloxy-benzene (20.4 g, 84.9 mmol) dissolved in mesitylene (150 ml) was heated at 165° C. for 48 hr under an argon atmosphere. After cooling to ambient temperature the resulting brown oil was chromatographed over SiO2 (Merck 230-400 mesh) eluting with EtOAc-nHexane (1:9) to afford 2-allyl-4-benzyloxy-phenol (17.45 g, 72.6 mmol, 85%) as a pale yellow oil MS m/e=240.1 (M+).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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